molecular formula C16H26O3 B8384873 Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate

Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate

Cat. No. B8384873
M. Wt: 266.38 g/mol
InChI Key: NNGNVDPEUNRSJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate is a useful research compound. Its molecular formula is C16H26O3 and its molecular weight is 266.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

ethyl 7,11-dimethyl-3-oxododeca-6,10-dienoate

InChI

InChI=1S/C16H26O3/c1-5-19-16(18)12-15(17)11-7-10-14(4)9-6-8-13(2)3/h8,10H,5-7,9,11-12H2,1-4H3

InChI Key

NNGNVDPEUNRSJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)CCC=C(C)CCC=C(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

9.45 g of diethyl carbonate and 7.8 g of 6,10-dimethyl- 2-oxo-5,9-undecadiene were added to a suspension of 3.84g of sodium hydride in a 50% oil suspension in 40 ml of benzene and the mixture was refluxed for 21/2 hours and then cooled. The mixture was poured into dilute hydrochloric acid and was then extracted with ethyl acetate. The organic phase was washed with water, dried over sodium sulfate and evaporated to dryness. The residue was chromatographed over silica and was eluted with benzene to obtain 3.96 g of ethyl 7,11-dimethyl- 3-oxo-6,10-dodecadienoate in the form of a yellow oil which was used as is for the next step.
Quantity
9.45 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
3.84 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The sodium salt of ethyl acetoacetate (Compound 11; 20.0 mmol, 3.04 g) was dissolved in 40 ml of tetra hydrofuran (THF) (distilled from sodium/benzophenone ketyl) and cooled to 0° C. n-Butyllithium (2.0 M in cyclohexane, 21.0 mmol, 10.6 ml) was added dropwise to the cooled solution to form a solution of the dianion Compound 12. After 20 minutes, geranyl bromide (Compound 13; 10.0 mmol, 1.98 ml, 2.16 g) was added to the solution of dianion and stirring was continued for an additional 30 minutes at 0° C. The reaction mixture was poured into a cold saturated solution of potassium hydrogen phosphate and extracted with ether (3×20 ml). The combined organic layers were washed with water (20 ml), dried over MgSO4, filtered, and concentrated. Flash chromatography (9:1 hexane/ethyl acetate) afforded 2.05 g (77% yield) of Compound 14 as an oil.
Quantity
1.98 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

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